Isoquinolin-4-ylmethanesulfonylchloride

Medicinal Chemistry Organic Synthesis Building Blocks

Medicinal chemists requiring precise sulfonyl chloride regiochemistry for ROCK inhibitor libraries face limited options beyond 5-substituted isomers. This compound solves that gap. - **Differentiation**: 4-position isoquinoline + methylene spacer vs. 5-sulfonyl chloride (Fasudil analog); distinct pKa (~9.86) and vector for novel SAR. - **Reactivity**: Electrophilic handle for bioconjugation, solid-phase attachment, or fragment derivatization. - **Supply**: Reliable research quantities available; stable under recommended storage.

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
Cat. No. B13241863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinolin-4-ylmethanesulfonylchloride
Molecular FormulaC10H8ClNO2S
Molecular Weight241.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2CS(=O)(=O)Cl
InChIInChI=1S/C10H8ClNO2S/c11-15(13,14)7-9-6-12-5-8-3-1-2-4-10(8)9/h1-6H,7H2
InChIKeyBJWZRFKKDNTWIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinolin-4-ylmethanesulfonyl Chloride: Key Properties and Comparators


Isoquinolin-4-ylmethanesulfonyl chloride (CAS 1042810-43-4) is a heterocyclic sulfonyl chloride featuring an isoquinoline core linked via a methylene spacer to a reactive sulfonyl chloride moiety . This structural arrangement confers a unique electrophilic reactivity profile, positioning it as a versatile building block for the introduction of the (isoquinolin-4-yl)methanesulfonyl group into small molecules. In the context of medicinal chemistry, where the sulfonamide pharmacophore is ubiquitous and isoquinoline-based ROCK inhibitors like Fasudil are clinically validated [1], the selection of a specific sulfonyl chloride building block is critical. The key comparators for this compound are the direct structural isomers—isoquinolin-5-ylmethanesulfonyl chloride and isoquinolin-1-ylmethanesulfonyl chloride—as well as the closely related quinolin-4-ylmethanesulfonyl chloride, which differ only in the position of the heterocyclic nitrogen .

4-Position isoquinoline sulfonyl chloride with methylene spacer
Enables regiochemically defined sulfonamide library synthesis
Solid reagent supports precise stoichiometric control

Isoquinolin-4-ylmethanesulfonyl Chloride: Non-Interchangeability


Generic substitution fails for isoquinolin-4-ylmethanesulfonyl chloride because of its unique combination of regiochemistry and spacer group, which is not replicated by common alternatives. Unlike the more widely available isoquinoline-5-sulfonyl chloride (used in Fasudil synthesis), this compound features a methylene linker that alters the vector of the sulfonyl group, creating a different spatial and electronic environment in downstream products [1]. Furthermore, the 4-position on the isoquinoline ring offers a distinct substitution pattern compared to the 1-, 5-, or 8-position isomers, leading to different steric and electronic properties in the final sulfonamide or sulfonate products [2]. Finally, while quinolin-4-ylmethanesulfonyl chloride is a close analog, the substitution of the isoquinoline core for a quinoline core changes the nitrogen's position within the fused ring system, which can profoundly impact molecular recognition and physicochemical properties in biological systems [3]. These differences are not cosmetic; they are critical parameters in structure-activity relationship (SAR) studies and target-oriented synthesis.

5-Sulfonyl isomer (Fasudil synthon) introduces a different sulfonyl vector and spatial arrangement, potentially altering downstream SAR.

Quinoline analog (quinolin-4-ylmethanesulfonyl chloride) shifts the heterocyclic nitrogen position; molecular recognition may differ.

Direct sulfonyl-attached isomers (e.g., isoquinoline-4-sulfonyl chloride) lack the methylene spacer, reducing conformational flexibility.

Isoquinolin-4-ylmethanesulfonyl Chloride: Comparative Evidence


Molecular Weight and Formula Specificity

Isoquinolin-4-ylmethanesulfonyl chloride has a distinct molecular identity from its regioisomers, a critical factor for precise synthetic planning and purity analysis. Its molecular weight of 241.69 g/mol (C10H8ClNO2S) distinguishes it from the direct sulfonyl-attached isomer isoquinoline-4-sulfonyl chloride (C9H6ClNO2S, 227.67 g/mol) and from the quinoline analog quinolin-4-ylmethanesulfonyl chloride, which shares the same molecular formula and weight but has a different heterocyclic core . This difference is essential for stoichiometric calculations and for confirming the correct building block is procured, as mass spectrometry data alone cannot differentiate it from the quinoline-based isomer.

Molecular Identity
Specification review
MW 241.69 g/mol; C10H8ClNO2S
Distinct from 4-sulfonyl isomer (14.02 g/mol difference); isobaric with quinoline analog
Confirmed by supplier MS data
Medicinal Chemistry Organic Synthesis Building Blocks

Predicted pKa and Physicochemical Properties

Computational predictions indicate that isoquinolin-4-ylmethanesulfonyl chloride and its regioisomers possess significantly different physicochemical properties, which can be used to fine-tune the drug-likeness of derived compounds. The predicted pKa for the isoquinoline nitrogen in the 4-ylmethyl derivative is 9.86, which is markedly different from the 5-ylmethyl isomer (pKa ~ 5.5) [1]. This variation in basicity influences solubility, permeability, and off-target binding in biological assays, making the 4-isomer a strategically distinct starting point for lead optimization where a less basic, more lipophilic amine is desired.

Predicted pKa
Class-level inference
4-isomer pKa ~9.86 vs. 5-isomer ~5.5
Large pKa shift may alter ionization and ADME profile in derived compounds
Computational prediction based on structural analogs
Medicinal Chemistry Drug Design Physicochemical Properties

Kinetic Reactivity vs. Chloro-Analogs

A kinetic study comparing methylsulfonyl heterocycles with their chloro counterparts reveals a significant reactivity advantage for the sulfonyl chloride class, which is directly applicable to isoquinolin-4-ylmethanesulfonyl chloride. In the reaction with methoxide ion, methylsulfonyl isoquinoline was found to be approximately 40 to 100 times more reactive than the corresponding chloro-isoquinoline [1]. This class-level inference suggests that isoquinolin-4-ylmethanesulfonyl chloride will exhibit similarly enhanced reactivity over potential chloro-isoquinoline analogs, enabling faster and more complete derivatization under milder conditions.

Kinetic Reactivity
Class-level inference
Methylsulfonyl class 40-100× more reactive vs. chloro in methoxide
Reported higher reactivity may support efficient sulfonamide formation
Kinetic study in methanol/methoxide
Organic Synthesis Reaction Kinetics Sulfonyl Chlorides

Solid-State Stability and Storage

Isoquinolin-4-ylmethanesulfonyl chloride is a solid at room temperature and is recommended for long-term storage in a cool, dry place . This physical state is a practical advantage over liquid sulfonyl chlorides like methanesulfonyl chloride (b.p. 60°C) or common aryl sulfonyl chlorides (e.g., tosyl chloride is a low-melting solid), as solids are generally easier to handle, weigh accurately, and store without risk of spillage or hydrolysis from ambient moisture. While direct quantitative stability data for this specific compound is limited, its classification as a solid with a defined storage condition provides a baseline for its manageability in a laboratory setting.

Solid-State Stability
Supporting evidence
Solid at room temperature; store cool, dry
Solid form may simplify handling and weighing
Supplier specification; limited quantitative data
Compound Management Reagent Stability Procurement

Isoquinolin-4-ylmethanesulfonyl Chloride: Best Application Scenarios


ROCK Inhibitor Focused Library Synthesis

Given the well-established role of isoquinoline sulfonamides as ROCK inhibitors (e.g., Fasudil, H-1152) [1], isoquinolin-4-ylmethanesulfonyl chloride is ideally suited for generating focused libraries of 4-substituted analogs. The distinct pKa and spatial vector compared to the 5-substituted pharmacophore provides a high-value opportunity for exploring new SAR around the isoquinoline ring, potentially leading to compounds with improved selectivity or pharmacokinetic profiles .

Late-Stage Functionalization with Sulfonyl Handle

For medicinal chemists needing to introduce a reactive sulfonyl chloride onto a pre-functionalized isoquinoline core, the 4-ylmethyl variant offers a unique attachment point. Its methylene spacer creates a different vector and provides conformational flexibility absent in direct sulfonyl-attached analogs [2]. This is particularly valuable in fragment-based drug discovery or when derivatizing complex natural product-like scaffolds where the 5- and 8- positions are already occupied or are known to be essential for activity [1].

Covalent Probe and Affinity Reagent Synthesis

The electrophilic sulfonyl chloride is a versatile handle for covalently linking an isoquinoline recognition element to a variety of functional reporters (e.g., biotin, fluorophores) or solid supports. Isoquinolin-4-ylmethanesulfonyl chloride is a preferred reagent for this purpose when the goal is to preserve the nitrogen's basicity (predicted pKa ~9.86) , as opposed to using the 5-isomer which would be largely protonated and neutral at physiological pH. This makes the resulting probe more representative of the free base form of the parent ligand in biological assays [1].

Application
Selection Property
Validation Focus
ROCK inhibitor analog library synthesis
4-Position regiochemistry with methylene spacer
SAR profile review vs. 5-substituted pharmacophore
Late-stage functionalization of isoquinoline scaffolds
4-Ylmethyl attachment point
Conformational flexibility and vector evaluation
Covalent probe and affinity reagent synthesis
Electrophilic sulfonyl chloride reactivity
Basicity preservation context (reported pKa difference)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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